molecular formula C36H55FeN6O11 B1226084 Fe-Pgdf CAS No. 134001-02-8

Fe-Pgdf

Cat. No.: B1226084
CAS No.: 134001-02-8
M. Wt: 803.7 g/mol
InChI Key: VQGUIMBJPIIVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Iron-Phenylglutaryl Desferrioxamine” (Fe-PGDF) is a derivative of desferrioxamine B, a siderophore produced by certain microorganisms to transport iron. This compound is a complex of iron (III) with phenylglutaryl desferrioxamine, which has been studied for its potential use as a magnetic resonance imaging (MRI) contrast agent due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fe-PGDF involves the reaction of desferrioxamine B with phenylglutaryl chloride in the presence of a base, followed by complexation with iron (III) ions. The reaction conditions typically include:

    Solvent: Anhydrous dimethylformamide (DMF)

    Base: Triethylamine (TEA)

    Temperature: Room temperature

    Reaction Time: 24 hours

The resulting phenylglutaryl desferrioxamine is then purified and reacted with iron (III) chloride to form the this compound complex .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include:

    Large-scale reactors: for the initial synthesis of phenylglutaryl desferrioxamine.

    Purification processes: such as crystallization or chromatography.

    Complexation with iron (III) ions: in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fe-PGDF undergoes several types of chemical reactions, including:

    Oxidation: this compound can participate in redox reactions due to the presence of iron (III).

    Substitution: The phenylglutaryl group can undergo substitution reactions with various nucleophiles.

    Complexation: this compound can form complexes with other metal ions or ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

    Complexation: Metal salts such as copper (II) sulfate or zinc (II) chloride.

Major Products

    Oxidation: Oxidized forms of this compound with different oxidation states of iron.

    Substitution: Substituted derivatives of this compound with various functional groups.

    Complexation: Mixed-metal complexes with unique properties

Scientific Research Applications

Fe-PGDF has several scientific research applications, including:

Mechanism of Action

Fe-PGDF exerts its effects through several mechanisms:

Comparison with Similar Compounds

Fe-PGDF can be compared with other iron complexes and siderophores:

    Desferrioxamine B (DF): Similar iron-binding properties but lacks the phenylglutaryl group.

    Ferrioxamine E (Fe-E): Another iron complex with different ligand structures.

    Iron-HBED (Fe-HBED): A synthetic iron chelator with different binding affinities and properties.

This compound is unique due to the presence of the phenylglutaryl group, which alters its chemical and biological properties, making it a promising candidate for specific applications .

Properties

IUPAC Name

5-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-5-oxo-3-phenylpentanoate;hydron;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H55N6O11.Fe/c1-28(43)40(51)23-11-3-8-20-37-31(44)16-18-34(47)41(52)24-12-4-9-21-38-32(45)17-19-35(48)42(53)25-13-5-10-22-39-33(46)26-30(27-36(49)50)29-14-6-2-7-15-29;/h2,6-7,14-15,30H,3-5,8-13,16-27H2,1H3,(H,37,44)(H,38,45)(H,39,46)(H,49,50);/q-3;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGUIMBJPIIVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CC(CC(=O)[O-])C1=CC=CC=C1)[O-])[O-])[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H55FeN6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

803.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134001-02-8
Record name Ferric-N-(3-phenylglutaryl)desferrioxamine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134001028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fe-Pgdf
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fe-Pgdf
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fe-Pgdf
Reactant of Route 4
Reactant of Route 4
Fe-Pgdf
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Fe-Pgdf
Reactant of Route 6
Reactant of Route 6
Fe-Pgdf

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.